Trimethyl methoxyphosphonoacetate
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Overview
Description
Trimethyl methoxyphosphonoacetate is an organophosphorus compound with the molecular formula C6H13O6P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to three methoxy groups and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl methoxyphosphonoacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with methyl chloroacetate in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation with methanol or water.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions may vary depending on the desired purity and yield. Microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethyl methoxyphosphonoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles, leading to a variety of functionalized products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of functionalized phosphonates .
Scientific Research Applications
Trimethyl methoxyphosphonoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, including phosphonates and phosphine derivatives
Biology: The compound is explored for its potential as a precursor in the synthesis of biologically active molecules, such as antiviral and anticancer agents
Medicine: Research is ongoing to investigate its role in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents
Industry: It is used in the production of polymers, adhesives, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of trimethyl methoxyphosphonoacetate involves its ability to undergo various chemical transformations, which can be exploited in different applications. For example, in biological systems, it may act as a prodrug, releasing active phosphonic acid derivatives upon metabolic conversion. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Trimethyl phosphonoacetate: Similar in structure but lacks the methoxy group on the acetate moiety.
Dimethyl methoxycarbonylmethylphosphonate: Another related compound with similar reactivity.
Uniqueness
Trimethyl methoxyphosphonoacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
16141-78-9 |
---|---|
Molecular Formula |
C6H13O6P |
Molecular Weight |
212.138 |
IUPAC Name |
methyl 2-(dimethoxyphosphorylmethoxy)acetate |
InChI |
InChI=1S/C6H13O6P/c1-9-6(7)4-12-5-13(8,10-2)11-3/h4-5H2,1-3H3 |
InChI Key |
KYMUNKMWGDJFHK-UHFFFAOYSA-N |
SMILES |
COC(=O)COCP(=O)(OC)OC |
Origin of Product |
United States |
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